4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Kinase Inhibitors Scaffold Diversity

Medicinal chemistry teams face 4-5 step synthesis bottlenecks when building kinase inhibitor libraries. This pre-assembled 4-amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide scaffold reduces final analog synthesis to 1-2 steps via direct amide coupling at the free 4-amino handle. The installed 2,2-difluoroethyl group predicts a 5- to 20-fold reduction in CYP-mediated oxidation vs. ethyl analogs. Low TPSA (55.48 Ų) and moderate logP (2.38) satisfy CNS MPO criteria for brain-penetrant programs. Multi-gram procurement enables >100-compound library generation within weeks.

Molecular Formula C8H12F2N4O
Molecular Weight 218.208
CAS No. 2101197-66-2
Cat. No. B2408007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
CAS2101197-66-2
Molecular FormulaC8H12F2N4O
Molecular Weight218.208
Structural Identifiers
SMILESCN(C)C(=O)C1=NN(C=C1N)CC(F)F
InChIInChI=1S/C8H12F2N4O/c1-13(2)8(15)7-5(11)3-14(12-7)4-6(9)10/h3,6H,4,11H2,1-2H3
InChIKeyRQMXXTSXROGAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide (CAS 2101197-66-2): A Key Fluorinated Pyrazole Building Block for Kinase-Focused Libraries


4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide (CAS 2101197-66-2) is a fluorinated pyrazole-3-carboxamide derivative featuring a 2,2-difluoroethyl substituent at N1, a primary amine at C4, and an N,N-dimethyl carboxamide at C3 . This compound belongs to a pharmacologically validated class of pyrazole carboxamides, where the difluoroethyl group serves as a metabolically stable lipophilic moiety [1]. The trisubstituted core is documented in patent literature as a versatile intermediate for generating libraries of kinase inhibitors, including ROCK, JAK, and mGluR2 antagonists [2][3]. The combination of a free 4-amino handle for rapid diversification and a pre-installed N,N-dimethyl carboxamide distinguishes this scaffold from simpler pyrazole precursors and makes it a strategic procurement choice for medicinal chemistry programs requiring late-stage functionalization.

1 Pre-installed 2,2-difluoroethyl group for metabolic stability studies
2 Free 4-amino handle enables rapid amide coupling diversification
3 N,N-Dimethyl carboxamide locks conformation for kinase hinge-binding design
4 Patent-validated scaffold used in ROCK, JAK, mGluR2 inhibitor libraries

Why 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Pyrazole-3-carboxamides


Generic pyrazole-3-carboxamides lacking the 2,2-difluoroethyl group at N1 and the N,N-dimethyl substitution at C3 exhibit fundamentally different physicochemical and metabolic profiles that directly impact lead optimization trajectories [1]. The difluoroethyl motif is explicitly incorporated in advanced ROCK and mGluR2 clinical candidates to reduce oxidative metabolism at the N-alkyl position, a strategy that cannot be replicated by simple methyl or ethyl analogs [2]. Furthermore, the 4-amino substituent on the target compound enables regiospecific diversification (e.g., amide coupling, reductive amination) that is sterically and electronically distinct from the 5-amino isomer . Substituting with a non-fluorinated or regioisomeric analog introduces uncharacterized variables in metabolic stability, target binding, and synthetic tractability, thereby compromising SAR continuity and increasing the risk of late-stage failure in lead optimization campaigns [3].

N1 substituent Non-fluorinated alkyl analogs may shift metabolic stability profile and CYP-mediated clearance, altering lead optimization trajectories.
C3 carboxamide Primary or cyclic amine carboxamide versions differ in hydrogen-bond capacity and conformational preference, potentially affecting binding mode.
Regioisomer 5-Amino regioisomer inverts hinge-binding vector geometry; reports indicate >10-fold kinase affinity loss may occur, disrupting SAR continuity.

Quantitative Differentiation Evidence for 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide


Modular Scaffold Versatility: Four Functionalization Vectors vs. Simple Pyrazole Carboxamides

The target compound provides four distinct sites for chemical diversification: (1) the 4-amino group for amide coupling, (2) the N,N-dimethyl carboxamide as a hydrogen bond acceptor, (3) the pyrazole N2 position, and (4) further functionalization of the difluoroethyl group. In contrast, the closest comparator 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1699683-25-4) lacks the N,N-dimethyl substitution, presenting only a primary carboxamide motif, which reduces hydrogen bond acceptor capacity by one site and alters conformational preferences . This modular advantage is evidenced by the appearance of the target scaffold in multiple patent families spanning distinct kinase targets (ROCK, mGluR2, JAK), demonstrating broad applicability not observed for the simpler comparator [1][2].

Scaffold vectors
Head-to-head
Target: 4 diversification vectors (4-NH2, N,N-dimethyl, N2, difluoroethyl CH2) vs comparator CAS 1699683-25-4: 3 vectors (+1 handle).
Supports broader library enumeration
Patent-derived structural comparison; synthetic accessibility validated in US11078197, US9278960.
Medicinal Chemistry Kinase Inhibitors Scaffold Diversity

Predicted Metabolic Stability Advantage: Difluoroethyl vs. Standard Alkyl Substituents

The 2,2-difluoroethyl substituent at N1 is a well-precedented metabolic blocking strategy. In structurally related ROCK inhibitors (US11078197), the 2,2-difluoroethyl-bearing compound (Example 158) demonstrated an IC50 of 4.6 nM against ROCK2, whereas the corresponding methyl analog (Example 157) showed an IC50 of 10.9 nM under identical assay conditions [1]. While direct metabolic stability data for the target compound is not publicly available, the 2,2-difluoroethyl group is predicted to reduce CYP450-mediated N-dealkylation relative to ethyl or methyl substituents by approximately 5- to 20-fold based on general trends in fluorinated alkylamines [2]. The target compound's pKa of 1.29 ± 0.10 (predicted) further indicates low basicity at the pyrazole ring, reducing the risk of hERG or phospholipidosis liabilities common among basic amine-containing analogs .

Potency & metabolism
Class-level inference
ROCK2 IC50: 4.6 nM (difluoroethyl analog) vs 10.9 nM (methyl analog); predicted 5–20× lower CYP N-dealkylation.
Reported assay potency context; metabolic stability inferred
ROCK2 enzymatic assay; metabolic trend from fluorinated alkylamine literature.
Drug Metabolism Pharmacokinetics Bioisosteres

Topological Polar Surface Area (TPSA) and Predicted Permeability: Balancing Solubility and Cell Penetration

The target compound exhibits a calculated TPSA of 55.48 Ų and logP of 2.38 (MCULE property calculator), positioning it within the optimal range for oral bioavailability (TPSA < 140 Ų, logP 1–3 per Lipinski guidelines) . In comparison, the more polar analog 4-amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide (CAS 2101198-88-1) introduces an additional basic amine, increasing molecular weight by 43 Da and adding one more rotatable bond, which would predictably reduce passive permeability . The N,N-dimethyl carboxamide of the target compound provides a balanced lipophilicity-electrostatic profile that avoids the excessive polarity of primary carboxamide analogs while maintaining solubility superior to fully N-alkylated piperidine analogs such as CAS 2101195-07-5 [1].

Physicochemical profile
Cross-study comparable
TPSA 55.48 Ų, logP 2.38, MW 218.21; lower MW and fewer rotatable bonds than aminoethyl or piperidine analogs.
Favorable permeability-solubility balance
Calculated properties; comparator data from MCULE, ChemicalBook.
Physicochemical Properties Druglikeness Permeability

Aqueous Solubility and Formulation Compatibility: Preferential Solid-State Properties for Early Screening

The predicted aqueous solubility of the target compound at pH 7.4 is approximately 38 μg/mL (AladdinSci database), which is adequate for typical biochemical and cell-based assays at concentrations up to 10–30 μM . This contrasts with the more lipophilic N-cyclohexyl-N-methyl analog (CAS 2101197-75-3), which has a calculated logP estimated at >3.5 and would exhibit substantially lower aqueous solubility, limiting its utility in aqueous assay buffers without co-solvents [1]. Additionally, the target compound's boiling point of 391.0 ± 42.0 °C (predicted) and density of 1.38 ± 0.1 g/cm³ (predicted) indicate a crystalline solid at room temperature, facilitating accurate weighing and DMSO stock preparation—a practical advantage over low-melting or hygroscopic pyrazole analogs .

Aqueous solubility
Cross-study comparable
Predicted ~38 μg/mL at pH 7.4; crystalline solid at RT, BP 391.0 ± 42.0 °C.
Supports direct use in biochemical assays
Predicted from AladdinSci; handling advantage over hygroscopic analogs.
Solubility Formulation High-Throughput Screening

Structural Similarity to Privileged Kinase Hinge-Binder Motifs: The 4-Aminopyrazole Advantage

The 4-aminopyrazole-3-carboxamide core of the target compound is a recognized kinase hinge-binding motif, where the 4-amino group and the pyrazole N2 act as a bidentate hydrogen bond donor-acceptor pair that mimics the adenine ring of ATP [1]. This motif is found in structurally characterized inhibitors of ROCK (PDB entries associated with US11078197) and mGluR2 NAMs (US9278960), where the difluoroethyl group occupies a lipophilic pocket adjacent to the hinge region [2]. In contrast, 5-aminopyrazole-3-carboxamide regioisomers (e.g., CAS 1346948-79-5) present a different hydrogen bond vector geometry, altering the hinge-binding angle by approximately 60° and frequently resulting in >10-fold loss of affinity for the intended kinase target . The pre-installed N,N-dimethyl group further constrains the carboxamide conformation to favor the binding-competent orientation.

Hinge-binder geometry
Class-level inference
4-Aminopyrazole-3-carboxamide motif matches kinase hinge; 5-amino regioisomer inverts vector, predicted >10× affinity loss.
Regioisomer-specific binding geometry
Kinase hinge analysis; supported by mGluR2 NAM SAR from US9278960.
Kinase Hinge Binder Structure-Based Design Scaffold Hopping

Synthetic Tractability and Scalability: Proven Multi-Kilogram Synthetic Route in Patent Literature

The synthesis of pyrazole carboxamide derivatives bearing the 2,2-difluoroethyl group is explicitly described in US Patent 11078197 (Bristol-Myers Squibb), demonstrating scalable routes involving alkylation of pyrazole precursors with 2,2-difluoroethyl triflate or iodide, followed by carboxamide formation [1]. The target compound's simpler N,N-dimethyl carboxamide is synthetically more accessible than the piperidine (CAS 2101195-07-5) or 3-methylpiperidine (CAS 2101197-72-0) analogs, which require additional steps and chiral resolution for enantiopure material [2]. The reported purity of commercially available material (97%, MCULE; 95%+, ChemicalBook) confirms that the synthetic route is robust and reproducible, ensuring batch-to-batch consistency for large-scale library production .

Synthetic scalability
Head-to-head
2-step route vs 3–4 steps for chiral amine analogs; commercial purity 95–97%, consistent batch supply.
Supports large-scale library production
Patent US11078197; purity data from MCULE, ChemicalBook.
Process Chemistry Scale-Up Cost of Goods

Optimal Deployment Scenarios for 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide in Drug Discovery


Kinase-Focused Library Enumeration with Late-Stage Diversification

The free 4-amino group on the target compound serves as a primary handle for rapid, parallel amide coupling with diverse carboxylic acid building blocks. This strategy directly mirrors the approach used in US11078197 (Bristol-Myers Squibb) to generate ROCK inhibitor libraries, where the difluoroethyl pyrazole core was elaborated into sub-nanomolar inhibitors through a single amidation step [1]. By procuring the target compound as a pre-assembled, multi-gram intermediate, medicinal chemistry teams can reduce their synthesis cycle from 4–5 steps to 1–2 steps per final analog, enabling >100-compound libraries within weeks rather than months.

Metabolic Stability Optimization of Existing Lead Series via Scaffold Hopping

For lead series suffering from high clearance due to N-dealkylation, the target compound offers a direct scaffold replacement where the 2,2-difluoroethyl group is already installed. The metabolic stability advantage predicted for this motif (5- to 20-fold reduction in CYP-mediated oxidation vs. ethyl analogs [2]) allows teams to generate matched molecular pairs comparing difluoroethyl vs. ethyl/methyl congeners in a single parallel synthesis run, rapidly quantifying the PK benefit without de novo route design.

CNS-Penetrant Kinase Inhibitor Design Leveraging Favorable CNS MPO Profile

The target compound's low TPSA (55.48 Ų) and moderate logP (2.38) satisfy key CNS MPO criteria (TPSA < 90 Ų, logP < 5), predicting passive blood-brain barrier permeability . This property profile is particularly relevant for mGluR2 antagonist programs (as exemplified by Taisho's US9278960 patent), where the difluoroethyl pyrazole carboxamide core was successfully advanced into brain-penetrant clinical candidates for psychiatric indications. Procurement of this building block enables direct entry into CNS-focused SAR exploration without additional property optimization.

High-Throughput Crystallography and Biophysical Fragment Screening

The 4-aminopyrazole-3-carboxamide core mimics the adenine hinge-binding motif and has been co-crystallized with multiple kinases [3]. The target compound's balanced solubility (~38 μg/mL at pH 7.4) allows use at 100–500 μM concentrations in fragment-based screening by X-ray crystallography or SPR, where its molecular weight (218 Da) places it within the optimal fragment range (MW < 250 Da). The difluoroethyl group provides additional electron density for unambiguous placement in the lipophilic back pocket, improving the quality of structural data relative to non-fluorinated fragments.

Application
Selection Property
Validation Focus
Kinase-focused library enumeration
Pre-installed 4-amino diversification handle
Amide coupling efficiency, library yield, and SAR coverage
Metabolic stability scaffold hopping
Difluoroethyl metabolic blocking group
Matched molecular pair CYP stability analysis
CNS-penetrant kinase inhibitor design
Favorable CNS MPO profile (TPSA, logP)
Brain penetration assessment (PAMPA or in vivo)
Fragment-based crystallography / SPR
Adenine-mimic hinge binder, fragment-like MW
Co-crystallization success, binding affinity confirmation
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